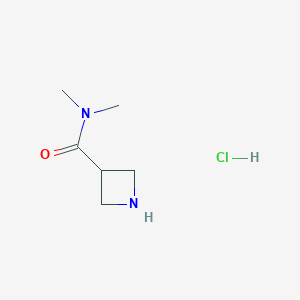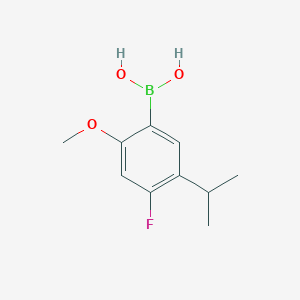
2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid
Übersicht
Beschreibung
2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid is a chemical compound with the molecular weight of 213.17 . The IUPAC name for this compound is 2-(2-fluoro-4-methyl-5-nitrophenyl)acetic acid . The InChI code for this compound is 1S/C9H8FNO4/c1-5-2-7(10)6(4-9(12)13)3-8(5)11(14)15/h2-3H,4H2,1H3,(H,12,13) .
Molecular Structure Analysis
The molecular structure of 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid consists of a phenyl ring substituted with a fluoro, a methyl, and a nitro group, and an acetic acid group . The InChI code provides a textual representation of the molecular structure .Physical And Chemical Properties Analysis
2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid is a solid with a melting point of 135 - 137 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Nitration of 3-fluorophenyl acetic acid leads to the formation of compounds like 5-fluoro-2-nitrophenyl acetic acid, which can further undergo transformations to produce various derivatives (Zhao De-feng, 2007).
Photodecarboxylation in Zinc Photocages
- Fluoro-derivatives of meta-nitrophenylacetic acid chromophores, including variants like 2-[bis(pyridin-2-ylmethyl)amino]-2-(4-fluoro-3-nitrophenyl)acetic acid, show promising photodecarboxylation properties for biological applications (A. Shigemoto et al., 2021).
Role in Organic Syntheses
- 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid is used as an intermediate in various organic syntheses, contributing to the formation of complex molecules (S. Modi et al., 2003).
Reactivity Studies
- The compound's derivatives play a role in the study of aromatic reactivity, contributing to the understanding of substituent effects in acid cleavage of phenyl compounds (C. Eaborn et al., 1972).
Antitumoral Potential
- Derivatives like NCX 1102 and NCX 1105, containing the 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid framework, show cytotoxic properties against human prostate and bladder carcinoma cell lines (Sandra Huguenin et al., 2005).
Protection of Hydroxyl Functions
- The (2-nitrophenyl)acetyl (NPAc) group derived from (2-nitrophenyl)acetic acid, closely related to the compound , is used for protecting hydroxyl functions in organic chemistry (Katalin Daragics & P. Fügedi, 2010).
Synthesis of Monodeoxyfluorinated Compounds
- The compound is used in the synthesis of monodeoxyfluorinated methyl and 4-nitrophenyl α-d-mannobiosides, playing a role in the development of specific carbohydrate derivatives (S. Khan et al., 1990).
Antimycobacterial Agents
- Fluorinated derivatives of 5-(4-nitrophenyl)furan-2-carboxylic acid, which include a similar structural framework, have been studied for their potential as antimycobacterial agents (M. Mori et al., 2022).
Arylation of Uracil Derivatives
- Nitrophenyl derivatives, including those similar to 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid, are used in the arylation of uracil derivatives, contributing to the synthesis of biologically active compounds (A. Gondela & K. Walczak, 2006).
Safety And Hazards
The safety information for 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(4-fluoro-5-methyl-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-2-6(3-9(12)13)8(11(14)15)4-7(5)10/h2,4H,3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSYQTSSCMAZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248296 | |
| Record name | Benzeneacetic acid, 4-fluoro-5-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid | |
CAS RN |
1261079-63-3 | |
| Record name | Benzeneacetic acid, 4-fluoro-5-methyl-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-fluoro-5-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1394526.png)





